3-(3-Aminophenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-(3-aminophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-13-11(10)14/h1-7H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMRVZXMHCMBCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682520 | |
| Record name | 3-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-08-7 | |
| Record name | 3-(3-Aminophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Preparation
The synthesis begins with azlactones (1a–e ), derived from hippuric acid and aromatic aldehydes via Erlenmeyer condensation. These azlactones react with enamines of ethyl acetoacetate (2 , 3 ) under solvent-free conditions at 180°C for 1.5 hours, forming ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates (4a–f ). The reaction proceeds via a [4+2] cycloaddition mechanism, yielding cis- and trans-isomers depending on the aryl substituent. For example, 4a–c are isolated as pure cis-isomers, while 4d–f exist as cis/trans mixtures (64/22% to 47/18%).
Table 1: Yields and Isomeric Ratios of Tetrahydropyridines 4a–f
| Compound | Aryl Substituent | Yield (%) | cis:% | trans:% |
|---|---|---|---|---|
| 4a | Phenyl | 58 | 100 | 0 |
| 4b | 4-Methoxyphenyl | 53 | 100 | 0 |
| 4c | 4-Chlorophenyl | 74 | 100 | 0 |
| 4d | 4-Fluorophenyl | 64 | 64 | 22 |
| 4e | 4-Methylphenyl | 79 | 79 | 16 |
| 4f | 3-Bromophenyl | 47 | 47 | 18 |
Structural Elucidation of Intermediates
X-ray crystallography of 4a confirmed a cis-configuration with a distorted boat conformation in the pyridone ring. NMR analysis revealed distinct signals for the ethyl ester (δ 1.12 ppm, triplet), methyl group (δ 2.47 ppm, singlet), and aromatic protons (δ 7.08–7.64 ppm). IR spectra showed carbonyl stretches at 1701 cm⁻¹ (ester) and 1645 cm⁻¹ (amide), corroborating the proposed structure.
Oxidative Challenges and Alternative Cyclization Pathways
Failed Oxidation Attempts
Direct oxidation of dihydropyridines 4a–f to pyridin-2(1H)-ones using MnO₂, FeCl₃, DDQ, or KMnO₄ proved ineffective, likely due to steric hindrance from the 5-[(phenylcarbonyl)amino] group. For instance, treatment of 4a with MnO₂ in acetone yielded no pyridinone product, highlighting the need for alternative strategies.
Dehydrative Cyclization with POCl₃
Heating 4a–e with phosphorus oxychloride (POCl₃) at 80°C for 4 hours induced cyclodehydration, forming 7-aryloxazolo[5,4-b]pyridines (7a–e ) in 23–47% yields. This step circumvents oxidation by instead forming a fused oxazole ring.
Table 2: Yields of Oxazolo[5,4-b]pyridines 7a–e
| Compound | Aryl Substituent | Yield (%) |
|---|---|---|
| 7a | Phenyl | 40 |
| 7b | 4-Methoxyphenyl | 34 |
| 7c | 4-Chlorophenyl | 47 |
| 7d | 4-Fluorophenyl | 32 |
| 7e | 4-Methylphenyl | 23 |
Hydrolysis of Oxazolo[5,4-b]pyridines to 3-Aminopyridinones
Alkaline Ring-Opening Mechanism
Treatment of 7a–e with aqueous NaOH in ethanol at 80°C for 1.5 hours hydrolyzes the oxazole ring, yielding 3-amino-4-arylpyridin-2(1H)-ones (9a–e ) in 74–94% yields. The reaction proceeds via nucleophilic attack at the C5 position, cleaving the oxazole and regenerating the primary amine.
Table 3: Hydrolysis Yields of 3-Aminopyridinones 9a–e
| Compound | Aryl Substituent | Yield (%) |
|---|---|---|
| 9a | Phenyl | 94 |
| 9b | 4-Methoxyphenyl | 89 |
| 9c | 4-Chlorophenyl | 85 |
| 9d | 4-Fluorophenyl | 78 |
| 9e | 4-Methylphenyl | 74 |
Spectral Characterization of Final Products
The ¹H NMR spectrum of 9a displays a singlet for the NH₂ group at δ 5.15 ppm and aromatic protons as multiplet signals (δ 7.08–7.64 ppm). IR analysis confirms the presence of amine (3397 cm⁻¹) and carbonyl (1660 cm⁻¹) functionalities.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The azlactone-enamine route offers a streamlined two-step process with an overall yield of 43–60% (calculated from 4a–e to 9a–e ). However, the reliance on POCl₃ poses handling challenges, suggesting a need for greener alternatives.
Limitations and Optimization Opportunities
-
Isomer Separation : Mixtures of cis/trans isomers in 4d–f complicate purification.
-
Oxidation Barriers : Direct conversion of dihydropyridines remains elusive, necessitating indirect pathways.
-
Solvent Dependence : Hydrolysis requires ethanol-water mixtures; exploring ionic liquids could enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(3-Aminophenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
The 3-aminophenyl group in the target compound distinguishes it from other pyridin-2(1H)-one derivatives. Key comparisons include:
Key Insight: The 3-aminophenyl group balances solubility and target engagement, avoiding the P-gp efflux issues seen in cyano-substituted analogs .
Pharmacokinetic and ADMET Profiles
- Metabolic Stability: The amino group may reduce metabolic clearance compared to electron-withdrawing groups (e.g., cyano). For example, 1o (3-cyanophenyl) showed improved metabolic stability over its predecessor but required further optimization to address efflux .
- P-gp Efflux: Cyano derivatives (e.g., 1o) exhibit high efflux ratios (25.0), limiting bioavailability. In contrast, amino groups are less prone to P-gp recognition, as seen in piperazine-containing analogs (e.g., SSRIs in ) .
- Solubility: Amino groups enhance aqueous solubility via hydrogen bonding, critical for oral bioavailability. This contrasts with lipophilic substituents like biphenyl, which may require formulation adjustments .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Pict–Spengler | 70–85 | Polyphosphoric acid, 80°C | Requires anhydrous conditions |
| Aldehyde Condensation | 60–75 | Room temperature, pH 7–9 | Low regioselectivity |
Basic: How is structural elucidation performed for pyridin-2(1H)-one derivatives?
Methodological Answer:
- X-ray Crystallography : SHELXL/SHELXS software refines crystallographic data to resolve bond angles and torsional strain .
- NMR Spectroscopy : H/C NMR identifies substituent positions (e.g., distinguishing NH from aromatic protons) .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
Basic: What biochemical assays are used to evaluate DPP-4 inhibition by this compound?
Methodological Answer:
- Enzyme Activity Assays : Measure IC values using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffer .
- Cellular Models : Insulin secretion assays in pancreatic β-cells under high glucose conditions .
- Kinetic Analysis : Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms.
Q. Table 2: Assay Parameters
| Assay Type | Detection Method | Key Metrics |
|---|---|---|
| Fluorometric DPP-4 | Fluorescence | IC < 100 nM |
| β-Cell Glucose Response | ELISA (Insulin) | EC ~ 5 mM |
Advanced: How can low solubility of 3-(3-Aminophenyl)pyridin-2(1H)-one be addressed in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility, later cleaved in vivo .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or use PEGylation to improve bioavailability .
- Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to create stable polymorphs .
Advanced: How do structural modifications at the 3-aminophenyl group affect anti-HIV activity?
Methodological Answer:
SAR studies show:
Q. Table 3: SAR Trends
| Substituent | RT Inhibition (WT) | Solubility (mg/mL) |
|---|---|---|
| -NO | IC = 12 nM | 0.8 |
| -CF | IC = 8 nM | 0.3 |
Advanced: How to resolve contradictions in crystallographic data for pyridin-2(1H)-one derivatives?
Methodological Answer:
- Multi-Conformer Refinement : Use SHELXL to model disorder in flexible side chains (e.g., aminophenyl group) .
- Twinned Data Correction : Apply Hooft y parameters in cases of pseudo-merohedral twinning .
- Validation Tools : Check R and Ramachandran plots to identify overfitting .
Advanced: What in vivo models validate the neuroprotective effects of this compound?
Methodological Answer:
- Murine Oxidative Stress Models : Administer 10 mg/kg/day intraperitoneally; measure glutathione levels and lipid peroxidation in brain homogenates .
- Zebrafish Neurotoxicity Assays : Track neuronal recovery post-MPTP-induced Parkinsonism using fluorescent markers .
Advanced: How to design analogs targeting resistant HIV-1 strains?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
